Nerolidol vs. Farnesol in Transdermal Permeation Enhancement: A 2.5-Fold Differential at Optimal Concentration
Nerolidol demonstrates quantitatively superior performance as a transdermal penetration enhancer compared to its structural isomer farnesol. At a concentration of 2.5% (v/v) in ethanol:glycerin:phosphate buffer vehicle, nerolidol provided an almost 198-fold increase in the permeability coefficient of diclofenac sodium across rat skin, while farnesol at the same concentration yielded only a 78-fold increase [1]. This represents a 2.5-fold performance advantage for nerolidol under identical experimental conditions. Notably, at lower concentrations (0.25% v/v), the rank order reversed, with farnesol outperforming nerolidol [2]. This concentration-dependent inversion of efficacy means that formulation optimization cannot be achieved by simple one-to-one substitution.
| Evidence Dimension | Fold increase in permeability coefficient of diclofenac sodium |
|---|---|
| Target Compound Data | 198-fold increase |
| Comparator Or Baseline | Farnesol: 78-fold increase |
| Quantified Difference | 2.5-fold greater enhancement for nerolidol (198 vs. 78) |
| Conditions | 2.5% (v/v) terpene concentration; ethanol:glycerin:phosphate buffer (60:10:30) vehicle; Franz diffusion cells fitted with rat skin |
Why This Matters
For formulators developing transdermal delivery systems, selecting nerolidol over farnesol can reduce the required enhancer concentration or achieve target permeation rates unattainable with farnesol.
- [1] Nokhodchi A, Sharabiani K, Rashidi MR, Ghafourian T. The effect of terpene concentrations on the skin penetration of diclofenac sodium. Int J Pharm. 2007;335(1-2):97-105. View Source
- [2] Nokhodchi A, Sharabiani K, Rashidi MR, Ghafourian T. The effect of terpene concentrations on the skin penetration of diclofenac sodium. Int J Pharm. 2007;335(1-2):97-105. (Rank order reversal at 0.25% concentration) View Source
